molecular formula C17H17N7O3S B2586746 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1448071-23-5

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2586746
M. Wt: 399.43
InChI Key: VZTYTEMGLFEDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound. Unfortunately, there is no detailed description available for this compound .

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have been explored extensively in the context of drug discovery, particularly for their potential as anticancer, anti-inflammatory, and antiviral agents. The molecule's structure allows for various modifications, leading to a wide range of biological activities.

Anticancer Applications

A novel series of pyrazolopyrimidines derivatives demonstrated anticancer activity against various cell lines, highlighting the potential of such compounds in cancer therapy (Rahmouni et al., 2016). These compounds were shown to inhibit 5-lipoxygenase, suggesting a possible mechanism for their anticancer effects.

Anti-Inflammatory and Antiviral Properties

Derivatives of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been studied for their anti-inflammatory properties, potentially offering new avenues for treating conditions associated with inflammation. Additionally, some derivatives displayed remarkable antiavian influenza virus activity, indicating their potential as antiviral agents (Hebishy et al., 2020).

Enzyme Inhibition

The molecular structure of these compounds allows them to act as enzyme inhibitors, which is crucial for developing treatments for various diseases. For instance, the inhibition of histone deacetylase (HDAC) by certain derivatives points to their potential in cancer treatment by modulating gene expression (Zhou et al., 2008).

Chemical Synthesis and Molecular Engineering

Beyond their biological applications, these compounds are of interest in chemical synthesis and molecular engineering. Their complex structure provides a basis for developing new synthetic methods and for studying reaction mechanisms, which is fundamental for advancing chemical sciences and drug development (Kuznetsov & Chapyshev, 2007).

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-3-5-14(6-4-13)28(26,27)23-7-1-2-8-23/h3-6,9-12H,1-2,7-8H2,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTYTEMGLFEDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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